

Technical Support Center: Map3K14-IN-173

Solubility & Formulation

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Compound of Interest

Compound Name: Map3K14-IN-173

CAS No.: 2113617-02-8

Cat. No.: B608859

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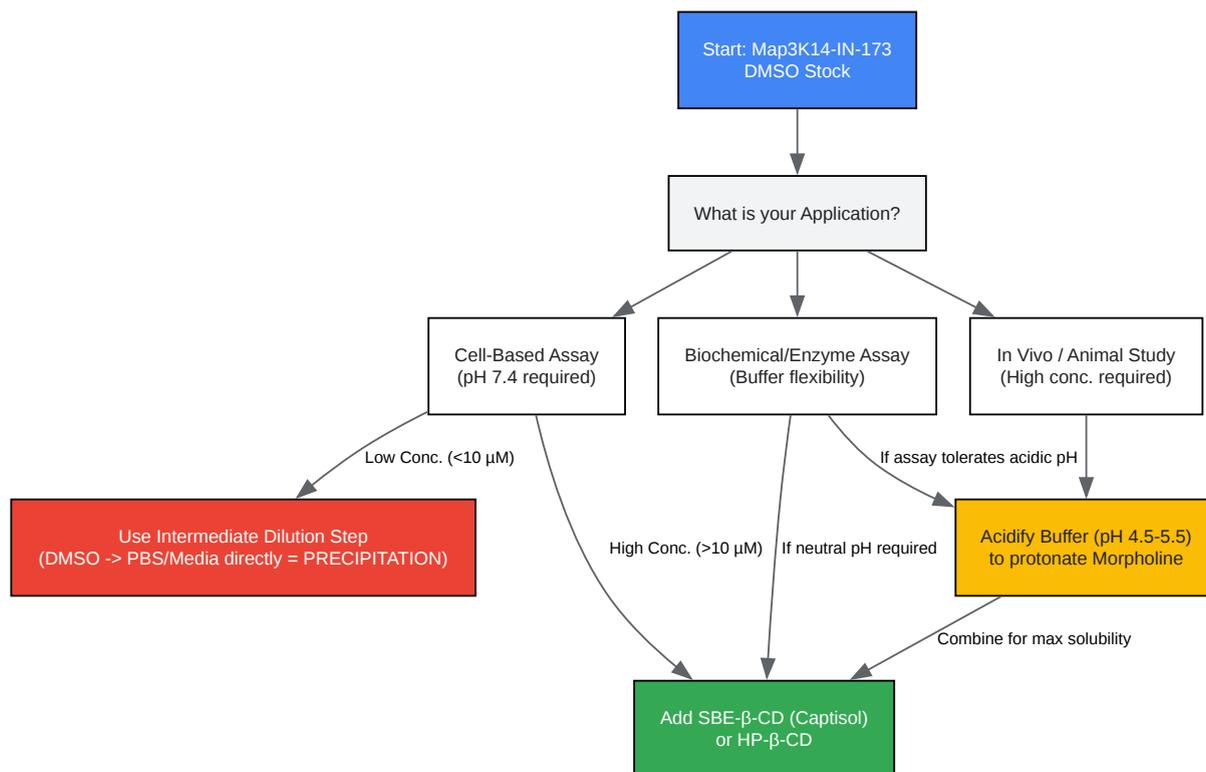
Executive Summary & Physicochemical Profile

Map3K14-IN-173 (Compound 173 from WO2017125530) is a high-molecular-weight kinase inhibitor characterized by a rigid aromatic scaffold. Its poor aqueous solubility is a direct consequence of its structural design, which prioritizes ATP-pocket binding affinity over hydrophilicity.

Property	Data	Implication for Solubility
Molecular Weight	509.61 g/mol	High MW increases lattice energy, making dissolution difficult.
Key Functional Groups	Indoline, Aminopyrimidine, Morpholine	The Morpholine nitrogen is the critical "solubility handle" (Basic pKa ~7.0–7.5).
Hydrophobicity	High (LogP est. > 4.0)	Lipophilic nature drives aggregation in aqueous buffers.
Solubility in Water	Negligible (at pH 7.4)	The molecule is uncharged and hydrophobic at neutral pH.
Solubility in DMSO	High (>20 mg/mL)	Excellent for stock solutions, but risks "crashing out" upon dilution.

Solubility Optimization Decision Tree

Use this logic flow to determine the best formulation strategy for your specific application.



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Figure 1: Decision tree for selecting the optimal solubilization strategy based on experimental context.

Standard Operating Protocols (SOPs)

Protocol A: Preparation of Stable Stock Solutions

- Solvent: 100% DMSO (Anhydrous). Avoid ethanol, as kinase inhibitors often have lower solubility in alcohols than in DMSO.
- Concentration: Prepare stocks at 10 mM or 20 mM. Avoid pushing to saturation (e.g., 50 mM) to prevent precipitation during freeze-thaw cycles.

- Storage: Aliquot into small volumes (e.g., 20–50 μL) to minimize freeze-thaw cycles. Store at -80°C .

Protocol B: The "Intermediate Dilution" Method (For Cell Assays)

Directly pipetting 100% DMSO stock into cell media often causes immediate, microscopic precipitation (the "smoke" effect), leading to inconsistent IC50 data.

- Prepare Intermediate Plate: Dilute the DMSO stock 10-fold or 100-fold into a "carrier solvent" compatible with your assay (e.g., culture media without serum, or PBS containing 0.1% BSA).
 - Tip: Rapidly vortex the buffer while adding the DMSO stock to prevent local high concentrations.
- Final Addition: Transfer from the intermediate plate to the final cell culture plate.
- Visual Check: Inspect under a microscope. If you see crystals or debris, the compound is not bioavailable.

Protocol C: Acid-Assisted Solubilization (For In Vivo/High Conc.)

Rationale: **Map3K14-IN-173** contains a morpholine group. At $\text{pH} < 6$, this nitrogen becomes protonated (positively charged), drastically increasing aqueous solubility.

- Vehicle: 30% PEG400 + 5% Tween 80 + 65% Acidic Buffer.
- Acidic Buffer Preparation: Use 50 mM Citrate Buffer ($\text{pH} 4.0$) or dilute HCl/Saline.
- Procedure:
 - Dissolve compound in the co-solvents (PEG400/Tween) first.
 - Slowly add the acidic buffer while vortexing.
 - Result: A clear solution should form. If pH drifts up toward 7, the compound will precipitate.

Advanced Formulation: Cyclodextrin Complexation

If acidification is toxic to your cells or incompatible with your enzyme, use Sulfobutyl ether-beta-cyclodextrin (SBE- β -CD, Captisol®).

- Mechanism: The hydrophobic indoline core of **Map3K14-IN-173** enters the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior keeps the complex dissolved in water.
- Recipe:
 - Prepare 20% (w/v) SBE- β -CD in water or saline.
 - Dissolve **Map3K14-IN-173** in a minimal volume of DMSO (e.g., 2% of final volume).
 - Add the DMSO solution dropwise to the Cyclodextrin solution with constant stirring.
 - Incubate/shake for 30 minutes at Room Temperature.

Troubleshooting & FAQs

Q1: I see a "cloud" form immediately when I add the inhibitor to my cell culture media. What happened? A: This is "solvent shock." The hydrophobic compound crashed out of the DMSO because the water concentration spiked too quickly.

- Fix: Use Protocol B (Intermediate Dilution). Also, ensure your media contains serum (FBS) before adding the compound; serum proteins (albumin) can act as a "sink" to bind and solubilize hydrophobic drugs.

Q2: My IC50 values are shifting between experiments. Why? A: This is a classic sign of solubility-limited assay conditions. If the compound precipitates, the actual concentration in solution is lower than the calculated concentration.

- Fix: Measure the actual concentration. Centrifuge your assay media (high speed) and analyze the supernatant by HPLC/MS to confirm the soluble concentration.

Q3: Can I use this compound for animal studies (IP/PO)? A: Yes, but do not use 100% DMSO.

- Recommended Vehicle: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.
- Alternative (Better): 5% DMSO + 95% (20% SBE- β -CD in Saline).

- Note: Always check for precipitation after mixing. If it clouds, acidify the saline component slightly (pH 5.0).

Q4: Why does the datasheet say "Solubility: —" or give no value? A: This typically indicates the compound is practically insoluble (< 1 µg/mL) in pure water, which is common for late-stage kinase inhibitors optimized for potency rather than physicochemical properties.

References

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